REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:5]([N:12]=1)=[N+:6]([O-])[CH:7]=[CH:8][C:9]=2[CH3:10].C(Cl)(Cl)[Cl:14]>P(Cl)(Cl)(Cl)=O>[Cl:14][C:7]1[N:6]=[C:5]2[N:12]=[C:2]([CH3:1])[NH:3][C:4]2=[C:9]([CH3:10])[CH:8]=1
|
Name
|
2,7-dimethyl-1H-imidazo[4,5-b]pyridine-4-oxide
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=2C(=[N+](C=CC2C)[O-])N1
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was poured to ice (75 g), and which
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the precipitated solid was washed with water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C2C(=N1)N=C(N2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |